N,N-Dimethyl-2-ethylhexylamine chemical properties
N,N-Dimethyl-2-ethylhexylamine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of N,N-Dimethyl-2-ethylhexylamine
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve real-world challenges. N,N-Dimethyl-2-ethylhexylamine is a molecule that, while not a household name, represents a class of tertiary amines that are workhorses in industrial and synthetic chemistry. Its unique branched structure imparts a combination of steric hindrance and lipophilicity that makes it a valuable tool for researchers and process chemists. This guide is designed to move beyond a simple recitation of data, offering instead a synthesized understanding of this compound's behavior, its synthesis, and its utility. We will explore not just what it does, but why it does it, providing a framework for its intelligent application in your own research and development endeavors.
Section 1: Molecular Identity and Core Physicochemical Properties
The functionality of N,N-Dimethyl-2-ethylhexylamine originates from its molecular architecture: a chiral center at the 2-position of the hexyl chain and a sterically accessible dimethylamino group. This combination dictates its physical behavior and reactivity profile.
Chemical Identifiers
A consistent and accurate identification is paramount in scientific research. The following table consolidates the key identifiers for N,N-Dimethyl-2-ethylhexylamine.
| Identifier | Value | Source |
| IUPAC Name | 2-ethyl-N,N-dimethylhexan-1-amine | [1][2] |
| CAS Number | 28056-87-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₃N | [2][3][5] |
| Molecular Weight | 157.30 g/mol | [1][2] |
| InChI Key | OQADVBLQZQTGLL-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCCCC(CC)CN(C)C | [2] |
Physicochemical Data
The physical properties of a compound govern its handling, reaction conditions, and application scope. N,N-Dimethyl-2-ethylhexylamine is a colorless liquid at ambient temperature, with properties reflecting strong intermolecular van der Waals forces due to its branched alkyl chain.[1]
| Property | Value | Method/Source |
| Boiling Point | 174.6°C at 760 mmHg | GC/MS[1] |
| Density (20°C) | 0.781 g/cm³ | Pycnometry[1] |
| Flash Point | 46.9°C | Pensky-Martens Closed Cup[1] |
| Vapor Pressure (25°C) | 1.2 mmHg | Langmuir method[1] |
| Refractive Index (n²⁰/D) | 1.432 | Abbe refractometer[1] |
| pKa | 9.61 ± 0.28 | Predicted[3] |
| Water Solubility | <0.1 g/L | [1] |
Its low water solubility and relatively high boiling point are characteristic of a medium-chain tertiary amine, making it suitable for applications in organic media and as a high-boiling solvent or catalyst.[1] The Hildebrand solubility parameter is estimated to be approximately 17.5 MPa¹/², suggesting good miscibility with hydrocarbons and chlorinated solvents.[1]
Section 2: Analytical and Spectroscopic Characterization
Unambiguous structural confirmation is the bedrock of chemical science. N,N-Dimethyl-2-ethylhexylamine can be readily characterized using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the carbon-hydrogen framework.
-
¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by a triplet between δ 0.85–0.92 ppm corresponding to the terminal methyl group of the ethyl branch.[1] The eight methylene protons of the hexyl chain appear as a complex multiplet between δ 1.20–1.45 ppm.[1] A key feature is the sharp singlet for the six N-methyl protons at δ 2.20–2.35 ppm, deshielded by the adjacent nitrogen atom.[1] The methylene protons adjacent to the amine group appear as a multiplet around δ 2.45–2.60 ppm.[1]
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows the terminal methyl carbon at δ 14.1 ppm.[1] The methylene carbons of the alkyl chain resonate in the δ 22.8–32.6 ppm region.[1] The two equivalent N-methyl carbons are observed at δ 45.2 ppm, and the quaternary carbon at the branch point is found at δ 56.4 ppm.[1] The absence of splitting in the N-methyl signal at room temperature confirms free rotation around the C-N bond.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry provides insight into the compound's fragmentation pattern, which is crucial for identification in complex mixtures.
| m/z | Interpretation |
| 157 | Molecular ion [M]⁺ (Base Peak) |
| 142 | Loss of a methyl group [M-15]⁺ |
| 114 | Cleavage of the C-N bond, [C₈H₁₅]⁺ |
| 72 | α-cleavage near the nitrogen, [C₄H₁₀N]⁺ |
Source: Benchchem[1]
High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with a calculated exact mass of 157.18304 u, closely matching the experimental value of 157.18305 u.[1]
Section 3: Synthesis and Reactivity
Understanding the synthesis of N,N-Dimethyl-2-ethylhexylamine is key to appreciating its industrial availability and cost-effectiveness. Its reactivity is dominated by the lone pair of electrons on the tertiary nitrogen atom.
Primary Synthesis Route: Reductive Amination
The most established industrial method for preparing N,N-Dimethyl-2-ethylhexylamine is the methylation of a corresponding secondary amine via catalytic hydrogenation in the presence of formaldehyde.[1] This process is highly selective and scalable.[1]
Mechanism: The synthesis proceeds through two key stages. First, the secondary amine (N-methyl-2-ethylhexylamine) reacts with formaldehyde to form a transient iminium intermediate. This electrophilic intermediate is then immediately and irreversibly reduced by hydrogen on the surface of a metal catalyst (typically nickel or palladium) to yield the final tertiary amine.[1] Water is the primary byproduct.
Experimental Protocol: Catalytic Hydrogenation of N-methyl-2-ethylhexylamine
-
Reactor Charging: A high-pressure fixed-bed reactor is charged with a supported nickel or palladium catalyst.[1]
-
Reagent Introduction: The secondary amine, N-methyl-2-ethylhexylamine, is fed into the reactor. An aqueous solution of formaldehyde (typically 25-40%) is introduced concurrently.[1]
-
Reaction Conditions: The reactor is pressurized with hydrogen to between 0.8 and 28 MPa and heated to a temperature of 100–200 °C (typically 120–160 °C).[1]
-
Process Monitoring: The reaction is monitored to ensure complete conversion.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled and depressurized. The aqueous phase is separated, and the organic phase containing the product is purified by distillation to yield N,N-Dimethyl-2-ethylhexylamine.[1]
Process Workflow Diagram
Caption: Industrial synthesis workflow for N,N-Dimethyl-2-ethylhexylamine.
Key Reactivity: N-Oxide Formation
The lone pair on the nitrogen atom makes N,N-Dimethyl-2-ethylhexylamine susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide under mild conditions (20–80°C) readily converts the amine to its corresponding N-oxide.[1] This transformation is significant as it converts the lipophilic amine into a more polar, water-soluble derivative, a property leveraged in the formulation of surfactants.[1]
Section 4: Field Applications
The utility of N,N-Dimethyl-2-ethylhexylamine spans a range of industrial and research applications, primarily driven by its surfactant properties and its role as a synthetic intermediate.
-
Industrial Agent: It functions effectively as an antistatic agent, emulsifying agent, dispersing agent, and corrosion inhibitor.[1]
-
Organic Synthesis: In laboratory settings, it is employed as both a high-boiling, non-nucleophilic basic solvent and as a catalyst in various organic transformations.[1]
-
Precursor Chemistry: It serves as a valuable building block for the synthesis of more complex, biologically active compounds and is investigated for its potential in creating pharmaceutical intermediates.[1] In agrochemical and pharmaceutical synthesis, related primary amines like 2-ethylhexylamine are used as building blocks, highlighting the utility of this structural motif.[6]
Section 5: Safety and Handling
Tertiary amines require careful handling due to their potential to cause irritation and burns. While specific toxicity data for N,N-Dimethyl-2-ethylhexylamine is limited in the provided search results, data for structurally similar amines like N,N-Dimethylcyclohexylamine and Bis(2-ethylhexyl)amine indicate significant hazards.[7][8][9]
Hazard Profile (Inferred from related compounds):
| Hazard Class | Statement |
| Flammable Liquid | Flammable liquid and vapor.[7][10] |
| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin, Fatal if inhaled.[7][8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][7][8][9] |
| Aquatic Toxicity | Very toxic to aquatic life.[7][8] |
Protocol for Safe Handling
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[8][10]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[7] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[7][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
-
References
-
2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem. [Link]
-
N,N-DIMETHYL-2-ETHYLHEXYLAMINE CAS # 28056-87-3 - TradingChem.com. [Link]
-
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- - the NIST WebBook. [Link]
-
2-Ethylhexylamine - INTERSURFCHEM SOLUTIONS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. N,N-Dimethyl-2-ethylhexylamine - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. 2-Ethylhexylamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
